3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline
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Overview
Description
3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic compound that features both an oxazole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions, such as the use of copper iodide in dry pyridine, heated under microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Pharmaceutical Testing: Employed in the development and testing of new drugs.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar pharmacological properties.
Uniqueness
3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is unique due to its specific substitution pattern and the presence of both chloro and oxazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H7Cl2N3O |
---|---|
Molecular Weight |
280.11 g/mol |
IUPAC Name |
3-chloro-4-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C12H7Cl2N3O/c13-6-3-10-12(16-5-6)18-11(17-10)8-2-1-7(15)4-9(8)14/h1-5H,15H2 |
InChI Key |
OOZGPYFUETUKTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C2=NC3=C(O2)N=CC(=C3)Cl |
Origin of Product |
United States |
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